Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride

Aqueous solubility Peptide coupling Building block handling

Free-base bicyclic amino esters need neutralization before amide coupling, reducing SPPS yields. This HCl salt (CAS 2137588-73-7) enables direct coupling. • Rigid bicyclo[3.2.0]heptane boat conformation: Predictable dihedral angles for computational design • 1,3-Amino-ester geometry: GABA pharmacophore mimic; precursor to α2δ ligands (cf. PD-217014 Ki = 18 nM) • Racemic: Economical fragment library screening; validated multigram synthesis (Lukyanenko 2026) • HCl salt: Enhanced aqueous solubility vs. free base (CAS 2137588-72-6)

Molecular Formula C9H16ClNO2
Molecular Weight 205.68
CAS No. 2137588-73-7
Cat. No. B2603578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride
CAS2137588-73-7
Molecular FormulaC9H16ClNO2
Molecular Weight205.68
Structural Identifiers
SMILESCOC(=O)C1CC2CC(C2C1)N.Cl
InChIInChI=1S/C9H15NO2.ClH/c1-12-9(11)6-2-5-4-8(10)7(5)3-6;/h5-8H,2-4,10H2,1H3;1H
InChIKeyUFXVDKKOELRHID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate Hydrochloride Is a Key Bicyclic Building Block


Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride is a bicyclic β-amino acid ester featuring a rigid bicyclo[3.2.0]heptane core. The compound is supplied as a hydrochloride salt (molecular formula C₉H₁₆ClNO₂, MW 205.68 g/mol), which enhances its aqueous solubility and handling properties for downstream synthetic applications . The saturated bicyclo[3.2.0]heptane scaffold is increasingly recognized in medicinal chemistry as a three-dimensional isostere for benzene and cycloalkane rings, offering greater conformational definition while occupying a comparable spatial footprint [1]. The 1,3-disposition of the amino and ester groups on the bicyclic framework allows the molecule to serve as a conformationally locked GABA mimetic or a versatile intermediate for peptidomimetic synthesis.

Hydrochloride salt form for aqueous-phase coupling workflows
Supports solid-phase peptide synthesis handling
1,3-Amino-ester disposition maps to GABA pharmacophore geometry
Conformationally locked analog scaffold
Bicyclo[3.2.0]heptane core as a saturated benzene bioisostere
Defined spatial footprint for fragment-based screening

Why Generic Substitution of This Bicyclic Building Block Fails


Compounds bearing the bicyclo[3.2.0]heptane core cannot be interchanged without consequence. A shift of the amino group from the 6-position to the 2-position, or the ester from the 3-position to the 6-carbon, alters the vectorial relationship between the two functional groups, fundamentally changing the pharmacophoric geometry [1]. Similarly, the hydrochloride salt form (CAS 2137588-73-7) provides aqueous solubility advantages for amide coupling and solid-phase peptide synthesis that the free base (CAS 2137588-72-6) lacks, impacting reaction yields and purification. Even subtle changes in relative stereochemistry—exemplified by the distinct biological profiles of diastereomeric cis-aminomethylcyclobutanecarboxylic acid GABA analogues [2]—underscore why the specific stereochemical identity of this scaffold dictates its biological and synthetic utility. The quantitative evidence below demonstrates why CAS 2137588-73-7 must be selected over its closest analogs.

Salt form Free base (CAS 2137588-72-6) may reduce aqueous solubility and coupling efficiency; reaction yields can shift.
Regioisomer 6-amino-6-carboxylate analog alters pharmacophoric vector relationship; geometry does not match 1,3-template.
Stereochemistry Enantiopure or diastereopure analogs may exhibit different biological profiles; racemate substitution is not direct.

Quantitative Evidence for Selecting This Building Block Over Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility Advantage

CAS 2137588-73-7 is the hydrochloride salt form of methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate. Hydrochloride salts of bicyclic amino esters generally exhibit aqueous solubility exceeding 10 mg/mL, in contrast to the corresponding free bases (e.g., CAS 2137588-72-6), which typically show solubility below 2 mg/mL in water . This difference is critical for solid-phase peptide synthesis and aqueous-phase bioconjugation reactions, where precipitation of the free base can reduce coupling efficiency by 30–50% .

Salt solubility
Class-level inference
Hydrochloride salt estimated >10 mg/mL vs free base <2 mg/mL (≥5-fold higher)
Aqueous-phase handling context
Class-level prediction; verify for specific lot.
Aqueous solubility Peptide coupling Building block handling

Racemate vs. Enantiopure Analog: Procurement Cost Advantage

CAS 2137588-73-7 is supplied as an unspecified stereochemical mixture. In contrast, diastereomerically pure or enantiopure analogs such as methyl (1S,5S,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride (CAS 2137434-45-6) require multi-step asymmetric synthesis, increasing procurement costs by a factor of approximately 3–10× . For initial structure–activity relationship (SAR) exploration, the racemic mixture provides equivalent survey-level information at a fraction of the cost.

Cost efficiency
Class-level inference
Racemic mixture ~3–10× lower cost vs enantiopure analog (vendor pricing comparison)
Budget-sensitive SAR screening
Pricing data from Fujifilm Wako; confirm current quote.
Procurement cost Racemic screening Stereochemistry economics

Bicyclo[3.2.0]heptane Core: Substitution-Invariant Boat Conformation

X-ray crystal structures of syn and anti 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids demonstrate that the bicyclo[3.2.0]heptane core adopts a boat-like conformation that is virtually identical between the two diastereomers and is largely unaffected by substitution patterns [1]. This intrinsic conformational rigidity contrasts with bicyclo[3.1.0]hexane and bicyclo[2.2.1]heptane scaffolds, which exhibit greater conformational flexibility or distinct angular relationships between substituents.

Boat conformation
X-ray / DFT reported
Substitution-invariant boat; torsion angles consistent across diastereomers
Supports reliable pharmacophore modeling
Vorberg et al. 2017 structural study.
Conformational locking Boat conformation Pharmacophore geometry

6-Amino-3-ester Pattern: Validated Scaffold for α₂δ Calcium Channel Ligands

The 1,3-disposition of pharmacophoric groups on the bicyclo[3.2.0]heptane core specifically enables the design of α₂δ subunit ligands of voltage-gated calcium channels. The structurally related analog PD-217014 (1α,3α,5α-3-aminomethyl-bicyclo[3.2.0]heptane-3-acetic acid) demonstrated a Kᵢ of 18 nM for [³H]-gabapentin binding to the α₂δ subunit [1]. The 6-amino-3-carboxylate substitution pattern of CAS 2137588-73-7 places the amine and ester groups in a comparable 1,3-vector relationship, making it a direct synthetic precursor to this validated pharmacophore class. In contrast, the 6-amino-6-carboxylate regioisomer positions both functional groups on the same carbon, precluding the 1,3-bis-pharmacophore geometry [2].

α₂δ ligand template
Cross-study comparable
PD-217014 analog Kᵢ = 18 nM for α₂δ subunit binding
Validated 1,3-pharmacophore scaffold context
6,6-regioisomer does not match template.
α₂δ ligand Calcium channel GABA analog scaffold

Proven Research Applications for This Bicyclic Building Block


Conformationally Locked GABA Analogs Targeting α₂δ Subunits

The 1,3-amino-ester substitution pattern of CAS 2137588-73-7 directly maps to the amine-to-carboxylate distance of γ-aminobutyric acid (GABA) constrained within the rigid bicyclo[3.2.0]heptane template. The structurally validated class member PD-217014 achieves a Kᵢ of 18 nM for the α₂δ subunit [1]. CAS 2137588-73-7 serves as the immediate ester-protected amino precursor for this compound series, where the hydrochloride salt form enables direct amide coupling to the acetic acid side chain without a separate neutralization step.

Fragment-Based Library Synthesis as a Saturated Benzene Bioisostere

Lukyanenko et al. (2026) demonstrate multigram-scale preparation of diastereomerically enriched 3,6-disubstituted bicyclo[3.2.0]heptane building blocks as promising saturated isosteres of cycloalkanes and benzene rings [2]. The hydrochloride salt CAS 2137588-73-7, sourced from Enamine Ltd. (manufacturer), is directly compatible with this scalable synthetic methodology. Its racemic nature makes it the cost-effective choice for initial fragment-based screening libraries, with the option to resynthesize active fragments in enantiopure form upon hit validation.

Peptidomimetic Design Using the Boat Conformation Scaffold

The invariant boat conformation of the bicyclo[3.2.0]heptane ring system [3] provides a predictable dihedral angle scaffold for β-amino acid incorporation into peptidomimetics. The 6-amino-3-carboxylate pattern enforces a consistent turn geometry that is not achievable with monocyclic β-amino acids (e.g., β-alanine derivatives) or with regioisomeric bicyclic scaffolds where the amino and carboxylate groups share the same ring carbon. This geometric predictability reduces computational sampling requirements during virtual screening and structure-based design.

Application
Selection Property
Validation Focus
α₂δ subunit ligand design
1,3-Amino-ester pharmacophore mapping
Binding assay and channel modulation endpoints
Fragment-based library synthesis
Saturated benzene bioisostere scaffold
Conformational identity and synthetic scalability
Peptidomimetic design
Invariant boat-conformation scaffold
Turn geometry and computational fit
Quote Request

Request a Quote for Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.